Product packaging for (S)-4-methyl-hexan-2-one(Cat. No.:)

(S)-4-methyl-hexan-2-one

Cat. No.: B8340854
M. Wt: 114.19 g/mol
InChI Key: XUPXMIAWKPTZLZ-LURJTMIESA-N
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Description

(S)-4-methyl-hexan-2-one is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B8340854 (S)-4-methyl-hexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(4S)-4-methylhexan-2-one

InChI

InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

XUPXMIAWKPTZLZ-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)CC(=O)C

Canonical SMILES

CCC(C)CC(=O)C

Origin of Product

United States

An Overview of Chiral Ketones in Organic Synthesis

Chiral ketones are indispensable tools in the field of organic synthesis, serving as pivotal intermediates in the creation of a wide array of enantiomerically pure compounds. cas.cnacs.org Their importance stems from the presence of a stereogenic center, which imparts chirality to the molecule. This characteristic is crucial in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the biological activity is often dependent on a specific stereoisomer. cas.cnchiralpedia.com The development of synthetic routes to access enantioenriched α-chiral ketones is a significant area of research, with various methods being explored, including asymmetric catalysis and the use of chiral auxiliaries. acs.orgnih.gov

The reactivity of the ketone functional group allows for a diverse range of chemical transformations, including nucleophilic additions, reductions, and enolate chemistry. These reactions, when performed on a chiral ketone, can lead to the formation of new stereocenters with high levels of stereocontrol. The ability to selectively synthesize one enantiomer over the other is a cornerstone of modern organic chemistry, and chiral ketones are often at the heart of these strategies. cas.cnorganic-chemistry.org

The Role of Enantioenriched Building Blocks in Chemical Research

Enantioenriched building blocks are molecules that possess a high degree of stereochemical purity and are used as starting materials for the synthesis of more complex chiral molecules. acs.orgresearchgate.net The use of these pre-existing chiral fragments simplifies the synthetic process by eliminating the need for a de novo asymmetric synthesis or a challenging chiral separation at a later stage. rsc.org This approach is particularly valuable in drug discovery and development, where the rapid synthesis of a library of chiral compounds is often required for biological screening. nus.edu.sg

The concept of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a key strategy for producing enantioenriched compounds. acs.org This method, along with others like asymmetric desymmetrization, has been instrumental in expanding the toolbox of synthetic chemists. psu.edu The availability of a diverse range of enantioenriched building blocks, including chiral ketones like (S)-4-methyl-hexan-2-one, is crucial for advancing research in medicinal chemistry and materials science. nus.edu.sgcaltech.edu

Structural Characteristics and Stereochemical Importance of S 4 Methyl Hexan 2 One

(S)-4-Methyl-hexan-2-one is a chiral ketone with the molecular formula C7H14O. nih.gov Its structure features a hexane (B92381) backbone with a ketone group at the second carbon and a methyl group at the fourth carbon, which is the stereogenic center. The "(S)" designation indicates the specific spatial arrangement of the groups around this chiral center.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (4S)-4-methylhexan-2-one
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Canonical SMILES CCC@HCC(=O)C
InChI Key XUPXMIAWKPTZLZ-LURJTMIESA-N
Data sourced from PubChem. nih.gov

The stereochemical purity of this compound is of paramount importance for its application as a chiral building block. The defined stereochemistry at the C4 position can direct the formation of new stereocenters in subsequent reactions, leading to the synthesis of diastereomerically pure products. This control over stereochemistry is a fundamental aspect of asymmetric synthesis.

Theoretical and Mechanistic Investigations of S 4 Methyl Hexan 2 One Reactivity

Computational Chemistry Studies

Computational chemistry offers powerful methods to investigate the behavior of molecules at an atomic level. For (S)-4-methyl-hexan-2-one, such studies would be crucial in predicting its behavior in chemical reactions and its interactions with other chiral molecules.

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical (QM) calculations are fundamental to understanding the energetics and mechanisms of chemical reactions. For this compound, QM methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to explore various reaction pathways. For instance, in nucleophilic addition reactions to the carbonyl group, these calculations could predict the transition state structures and activation energies for the formation of different stereoisomeric products. This would provide insight into the inherent facial selectivity of the ketone.

Table 1: Hypothetical Data from Quantum Mechanical Calculations for the Nucleophilic Addition of a Generic Nucleophile (Nu-) to this compound

Transition StateDiastereomeric ProductCalculated Activation Energy (kcal/mol)Relative Energy (kcal/mol)
TS-Re(2R, 4S)-product15.20
TS-Si(2S, 4S)-product16.5+1.3

Note: This table is illustrative and not based on actual published data.

Molecular Dynamics Simulations for Conformational Analysis

The reactivity of a flexible molecule like this compound is heavily influenced by its conformational preferences. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative populations in different solvent environments. nih.gov By simulating the molecule's motion over time, researchers can identify the most stable rotamers and understand how the spatial arrangement of the methyl and ethyl groups influences the accessibility of the carbonyl group for reactions.

Modeling of Chiral Recognition and Interactions

Understanding how this compound interacts with other chiral molecules is key to its application in asymmetric synthesis and separation science. Molecular modeling techniques, including docking and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, could be used to simulate the non-covalent interactions between this compound and a chiral host, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. These models can help to elucidate the specific hydrogen bonds, van der Waals forces, and steric interactions that govern chiral recognition.

Reaction Kinetics and Mechanism Elucidation

Experimental studies on the reaction kinetics of this compound would be essential to validate the theoretical predictions and to gain a deeper understanding of the factors controlling its reactivity and stereoselectivity.

Understanding Stereoselectivity Controlling Factors

The stereochemical outcome of reactions involving this compound is determined by a combination of steric and electronic factors. Kinetic studies, such as determining reaction rates and diastereomeric ratios under various conditions (temperature, solvent, catalyst), would provide valuable data. This information, when combined with computational models, can help to build a comprehensive picture of the factors that control stereoselectivity. For example, the Felkin-Anh and Cram models could be computationally and experimentally tested for their predictive power in nucleophilic additions to the carbonyl group of this specific ketone.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Reaction ConditionRate Constant (M⁻¹s⁻¹)Diastereomeric Ratio (A:B)
Condition 1 (Low Temp, Non-polar Solvent)0.0590:10
Condition 2 (High Temp, Polar Solvent)0.2575:25

Note: This table is illustrative and not based on actual published data.

Analytical Techniques and Derivatization Strategies in Chiral Hexanone Research

Development of Advanced Analytical Methods for Enantiopurity

Ensuring the enantiomeric purity of a chiral compound is a critical step in research. The development of reliable analytical methods allows for the accurate quantification of each enantiomer in a mixture, which is fundamental for evaluating the success of an asymmetric synthesis or for studying stereospecific interactions.

Pre-Column Derivatization for Enhanced Chiral Separation

One effective strategy to separate enantiomers that are otherwise difficult to resolve is indirect separation, which involves converting the enantiomers into diastereomers through a process known as pre-column derivatization. This is achieved by reacting the analyte with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can often be separated on a standard, non-chiral stationary phase.

For a ketone like (S)-4-methyl-hexan-2-one, derivatization typically targets the carbonyl group. While direct separation on chiral columns is often preferred, derivatization can be a powerful alternative, especially when universal chiral stationary phases are not effective. bgb-analytik.com For instance, chiral reagents can be designed to react with the ketone, forming diastereomeric derivatives such as oximes, hydrazones, or imines. These derivatives can then be readily separated using standard chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nanobioletters.com The choice of the derivatizing agent is crucial and is based on factors like reaction efficiency, stability of the derivatives, and the chromatographic properties of the resulting products. This approach transforms the challenging task of separating enantiomers into a more straightforward separation of diastereomers. nanobioletters.com

Optimization of Chiral Stationary Phases and Mobile Phases

Direct enantiomeric separation using chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). bgb-analytik.com The selection and optimization of both the CSP and the mobile phase are critical for achieving a successful separation, measured by the enantioselectivity or separation factor (α), where a value greater than 1.1 is generally considered resolvable. bgb-analytik.com

Chiral Stationary Phases (CSPs): There is no universal CSP, making column screening a common practice in method development. bgb-analytik.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. windows.net For ketones, Pirkle-type phases have also shown effectiveness. bgb-analytik.com These CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes with the stationary phase, leading to different retention times. bgb-analytik.com

Mobile Phases: The composition of the mobile phase significantly influences the separation. Chiral separations can be performed in either normal-phase or reversed-phase modes. bgb-analytik.com Normal-phase, using solvents like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is often the first approach, particularly if the method may be scaled up for preparative separations. bgb-analytik.commdpi.com The nature and concentration of the alcohol modifier can dramatically affect the separation. researchgate.net Reversed-phase modes, using aqueous-organic mobile phases, are also employed. The optimization process involves systematically adjusting the solvent ratio and incorporating additives to enhance resolution and peak shape. researchgate.netscribd.com

The table below summarizes common CSPs and mobile phase considerations for the chiral separation of ketones.

CSP TypeCommon ExamplesTypical Mobile Phase ModeKey Optimization Parameters
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris[(S)-α-methylbenzylcarbamate] windows.netmdpi.comNormal, Polar-Organic, Reversed-PhaseType and percentage of alcohol modifier (e.g., Ethanol, Isopropanol) in Hexane. bgb-analytik.commdpi.com
Pirkle-type 1-(3,5-Dinitrobenzamido)-1,2,3,4,-tetrahydrophenanthrene (Whelk-O 1) bgb-analytik.comNormal, Reversed-PhaseSolvent strength and composition. Typically performs best with normal phase solvents. bgb-analytik.com

Spectroscopic Characterization for Research Purposes

Spectroscopic techniques are indispensable tools for the structural elucidation and identification of chemical compounds in a research context. For this compound, infrared (IR) spectroscopy and mass spectrometry (MS) provide complementary information crucial for confirming its identity and for studying its role in chemical reactions.

Infrared (IR) Spectroscopy in Mechanistic Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak typically appears in the region of 1700-1725 cm⁻¹. nist.gov

In mechanistic studies, IR spectroscopy can be used to monitor the progress of a reaction. For example, in a reaction involving the reduction of the ketone to an alcohol, the disappearance of the strong C=O stretching peak and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the conversion of the starting material. Similarly, in derivatization reactions, changes in the spectral region of the carbonyl group can confirm the formation of the desired product. researchgate.netacs.org The precise position of the C=O peak can also provide information about the molecular environment, such as conjugation or strain, making it a valuable tool in detailed mechanistic investigations.

The table below lists key IR absorption frequencies for 4-methyl-hexan-2-one.

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)
Alkyl C-H stretch2850 - 3000
Carbonyl C=O stretch~1715
Alkyl C-H bend1350 - 1480

Data derived from the typical ranges for aliphatic ketones. nist.gov

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. nist.gov When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, making it invaluable for analyzing reaction products. nih.gov

For 4-methyl-hexan-2-one, electron ionization (EI) mass spectrometry results in a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight (114.19 g/mol ). nist.govnih.gov The molecule also undergoes characteristic fragmentation, creating a unique pattern or "fingerprint" that aids in its identification. Common fragmentation pathways for aliphatic ketones include McLafferty rearrangement and alpha-cleavage. The analysis of these fragment ions can confirm the structure of the molecule. In research, GC-MS is routinely used to identify the products of a synthesis, determine their purity, and identify any byproducts, providing critical information for reaction optimization. nih.gov

The following table shows the prominent peaks in the mass spectrum of 4-methyl-2-hexanone.

m/z (Mass-to-Charge Ratio)Possible Fragment IdentitySignificance
114 [C₇H₁₄O]⁺Molecular Ion (M⁺)
99 [M - CH₃]⁺Loss of a methyl group
71 [M - C₃H₇]⁺Alpha-cleavage (loss of a propyl group)
58 [C₃H₆O]⁺McLafferty rearrangement product
43 [CH₃CO]⁺Acylium ion from alpha-cleavage

Data derived from the NIST Mass Spectrometry Data Center. nist.gov

Chromatographic Techniques for Separation and Purification in Research Scale

Beyond analytical-scale separation for purity assessment, chromatography is the cornerstone of purification in a research setting. Techniques such as flash column chromatography and preparative HPLC are employed to isolate this compound from reaction mixtures, starting materials, and byproducts.

Flash Column Chromatography: This is a rapid and efficient method for purifying moderate to large quantities (milligrams to grams) of a compound. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) is passed through the column under pressure. mdpi.com The components of the mixture separate based on their differential adsorption to the stationary phase. For a moderately polar compound like 4-methyl-hexan-2-one, a common eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. mdpi.com The polarity of the eluent is optimized to achieve the best separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Preparative High-Performance Liquid Chromatography (Prep HPLC): For higher purity requirements or for separating challenging mixtures (such as enantiomers or closely related isomers), preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. sielc.com An analytical chiral HPLC method developed for enantiopurity analysis can often be scaled up to a preparative method for isolating the pure (S)-enantiomer. windows.net This involves adjusting the column dimensions, flow rate, and sample concentration to maximize throughput while maintaining resolution. After separation, the solvent is evaporated from the collected fractions to yield the purified compound.

Biochemical and Mechanistic Investigations Involving Chiral Methyl Hexanones

Intermediates in Metabolic Pathways (Non-Human Clinical Focus)

Chiral ketones such as (S)-4-methyl-hexan-2-one are recognized as potential, though often transient, intermediates in various microbial metabolic pathways. Their formation and degradation are linked to the broader processes of hydrocarbon oxidation and the biosynthesis of complex organic molecules.

The anaerobic oxidation of n-alkanes by microorganisms is a critical biogeochemical process. While this compound is not explicitly documented as a primary intermediate, its structure is consistent with the downstream processing of C6 alkanes like n-hexane. The established mechanism for n-alkane activation under anaerobic conditions involves the addition of the alkane to fumarate. In methane-utilizing bacteria, cell suspensions have been shown to oxidize n-alkanes, including hexane (B92381), into their corresponding secondary alcohols (e.g., 2-hexanol), which are then further oxidized to the corresponding methyl ketones. nih.govbohrium.com

For instance, methane-utilizing bacteria can convert hexane to 2-hexanol, which is subsequently oxidized to 2-hexanone. This process suggests a plausible pathway for the formation of methylated hexanones from branched alkanes. The initial enzymatic attack on the alkane chain, often at a sub-terminal position, generates a secondary alcohol that serves as a direct precursor to a ketone. nih.gov

While direct evidence for this compound as a building block in the biosynthesis of other secondary metabolites is limited, the production of methyl ketones as volatile organic compounds (VOCs) and signaling molecules by microorganisms is well-established. Fungal species, such as Penicillium, are known to bioconvert fatty acids and terpenes into various methyl ketones. mdpi.com Similarly, bacteria like Bacillus subtilis release a mixture of volatiles, including an array of ketones, that play roles in microbial interactions. frontiersin.org

The stereospecific nature of biological catalysts makes it feasible that chiral ketones, once formed, could be incorporated into more complex natural products. mdpi.com The enzymatic machinery exists for such transformations, even if the specific pathway involving this compound has not been fully elucidated. researchgate.netnih.gov

Enzymatic Transformations and Biocatalytic Principles

The study of how enzymes interact with and modify chiral ketones provides fundamental insights into biocatalysis. Ketoreductases (KREDs) are a key class of enzymes in this context, capable of highly selective reductions of prochiral ketones to form chiral alcohols. acs.orgnih.gov

Ketoreductases are highly efficient biocatalysts used in the synthesis of chiral alcohols from prochiral ketones. acs.org These enzymes typically belong to the short-chain dehydrogenase/reductase (SDR) family and feature a highly conserved catalytic triad, commonly composed of Serine, Tyrosine, and Lysine residues. pnas.org The reduction mechanism involves the transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone substrate.

The substrate, such as 4-methyl-hexan-2-one, binds within a specifically shaped active site pocket. The orientation of the ketone within this pocket is crucial for the reaction's stereochemical outcome. The catalytic triad, along with the cofactor, is positioned to facilitate the hydride attack on one specific face of the carbonyl group, leading to the formation of a chiral alcohol. acs.orgpnas.org

The high degree of stereoselectivity observed in enzymatic ketone reductions is a hallmark of biocatalysis. researchgate.netnih.gov This selectivity is primarily dictated by the three-dimensional architecture of the enzyme's active site. According to Prelog's rule, the stereochemical course of the reduction can often be predicted based on the relative sizes of the substituents attached to the carbonyl carbon. The enzyme's active site typically contains a "large" and a "small" binding pocket, which preferentially accommodate the larger and smaller substituents of the substrate, respectively. mdpi.com

This substrate orientation ensures that the hydride from the NADPH cofactor is delivered to a specific face of the ketone, resulting in the formation of a single enantiomer of the alcohol product. nih.gov For example, in the reduction of a prochiral ketone, the enzyme forces the substrate to bind in a conformation that exposes either its re- or si-face to the cofactor. Mutations to the amino acid residues lining these binding pockets can alter substrate preference and even invert the stereoselectivity of the enzyme, a technique widely used in protein engineering to create custom biocatalysts. pnas.orgnih.gov

General Mechanisms of Ketone Formation and Transformation in Biological Systems

Ketones are central metabolites in biochemistry, and their formation and transformation are governed by a variety of well-understood enzymatic mechanisms.

One of the most common pathways for ketone formation is the oxidation of secondary alcohols. This reaction is typically catalyzed by enzymes known as secondary alcohol dehydrogenases, which require a cofactor such as nicotinamide adenine dinucleotide (NAD+) to act as the oxidant. nih.govlibretexts.orglibretexts.org Methane- and methanol-utilizing microbes, for example, readily oxidize secondary alcohols to their corresponding methyl ketones. nih.gov

Conversely, microorganisms have developed pathways to degrade ketones. A notable mechanism for methyl ketone transformation is subterminal oxidation, which proceeds via a Baeyer-Villiger-type oxidation. In this pathway, a flavin-dependent monooxygenase inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. For example, Pseudomonas species degrade 2-tridecanone to undecyl acetate. nih.govnih.gov This ester is then hydrolyzed by an esterase to yield an alcohol and a carboxylic acid, which can enter central metabolic pathways. nih.govresearchgate.net

Another activation strategy, particularly under anaerobic conditions, is the carboxylation of ketones. Acetone carboxylases, for instance, catalyze the ATP-dependent addition of CO2 to acetone to form acetoacetate, which can then be further metabolized. karger.com In broader metabolism, ketones are famously formed during the breakdown of fatty acids in a process called ketogenesis, where acetyl-CoA molecules are condensed to produce ketone bodies like acetoacetate. uomustansiriyah.edu.iqwikipedia.orglibretexts.org

Table 1: Enzymes in Ketone Metabolism

Enzyme Class Reaction Type Example Substrate(s) Resulting Product(s)
Secondary Alcohol Dehydrogenase Oxidation 2-Hexanol 2-Hexanone
Ketoreductase (KRED) Reduction 4-Methyl-hexan-2-one (2S,4S)- or (2R,4S)-4-Methyl-hexan-2-ol
Baeyer-Villiger Monooxygenase Oxidation (Subterminal) 2-Tridecanone Undecyl acetate
Acetone Carboxylase Carboxylation Acetone Acetoacetate
Thiolase Condensation/Thiolysis Acetyl-CoA Acetoacetyl-CoA

Lipid Oxidation Pathways Leading to Methyl Ketones (Chemical Mechanisms)

Methyl ketones are recognized as tertiary products of lipid oxidation, arising from the degradation of primary and secondary oxidation products of fatty acids. While the formation of straight-chain methyl ketones from the oxidation of unsaturated fatty acids is more commonly studied, the generation of branched-chain methyl ketones such as 4-methyl-hexan-2-one is mechanistically plausible, particularly from the oxidation of branched-chain fatty acids.

The general mechanism for methyl ketone formation through lipid oxidation involves a series of complex reactions. Initially, the oxidation of unsaturated fatty acids leads to the formation of hydroperoxides. These primary oxidation products are unstable and can decompose, especially at elevated temperatures, to form a variety of secondary degradation products, including alkanes, aldehydes, and alcohols. nih.gov

Subsequent reactions of these secondary products can lead to the formation of methyl ketones. For instance, alka-2,4-dienals and alk-2-enals, which are common secondary lipid oxidation products, have been identified as precursors to methyl ketones. nih.govresearchgate.net The presence of amino compounds has been shown to promote the conversion of these precursors into methyl ketones. researchgate.net

One proposed pathway involves the decarboxylation of β-keto acids (3-oxo acids) that can be formed from the oxidation of fatty acids. nih.gov However, this pathway does not always align with the observed distribution of methyl ketones in natural systems. nih.gov

The formation of a branched-chain ketone like 4-methyl-hexan-2-one would necessitate a branched-chain precursor. Branched-chain fatty acids, which are present in the lipids of various organisms, can serve as such precursors. The catabolism of branched-chain amino acids, such as leucine, isoleucine, and valine, leads to the formation of branched-chain α-ketoacids and subsequently branched-chain acyl-CoA derivatives. nih.govnih.gov These branched-chain acyl-CoAs can be incorporated into lipids, and their subsequent oxidation could follow pathways analogous to those of straight-chain fatty acids, ultimately leading to the formation of branched-chain methyl ketones.

The α-oxidation pathway is another relevant process for the metabolism of fatty acids with branches at the β-carbon. This pathway allows for the removal of a single carbon atom, which could be a step in the degradation of branched-chain fatty acids leading to the formation of precursors for methyl ketones. libretexts.org

Biotransformation of Related Compounds

Microorganisms possess a diverse array of enzymes capable of transforming a wide range of organic compounds, including ketones. These biotransformation reactions are often stereoselective, making them valuable tools for the synthesis of chiral molecules.

While specific studies on the biotransformation of this compound are not extensively documented in the readily available literature, the transformation of structurally related ketones by microorganisms provides insight into potential metabolic pathways. The microbial oxidation of branched-chain alkanes is a known route for the production of corresponding secondary alcohols and methyl ketones. For example, the yeast Torulopsis gropengiesseri has been shown to convert long-chain methyl-branched alkanes into various oxidized products.

The key enzymatic reactions involved in these transformations are often catalyzed by monooxygenases and dehydrogenases. A common pathway involves the subterminal oxidation of an n-alkane to a secondary alcohol, which is then oxidized to the corresponding ketone. nih.gov This process can be extended to branched-chain alkanes, potentially leading to the formation of chiral ketones.

Furthermore, the stereoselective reduction of prochiral ketones to chiral alcohols is a well-studied microbial transformation. researchgate.net This reaction is often reversible, and the corresponding dehydrogenases can also catalyze the oxidation of a chiral alcohol to a chiral ketone. The enantioselectivity of these enzymes is a critical factor in determining the stereochemistry of the final product.

The biotransformation of chalcones, which are α,β-unsaturated ketones, by bacteria such as Gordonia sp. and Rhodococcus sp. has been shown to efficiently produce dihydrochalcones and corresponding alcohols, demonstrating the capability of microorganisms to act on complex ketones. nih.gov

The table below summarizes findings from studies on the biotransformation of compounds structurally related to methyl hexanones.

Organism/Enzyme SystemSubstrate(s)Product(s)Key Findings
Torulopsis gropengiesseriLong-chain methyl-branched alkanesGlycolipids, ω- and ω-1-hydroxyalkanoic acidsDemonstrates microbial oxidation of branched-chain alkanes.
Gordonia sp. and Rhodococcus sp.4′-MethylchalconesDihydrochalcones and alcoholsEfficient biotransformation of α,β-unsaturated ketones. nih.gov
Various Fungi and YeastsProchiral ketonesChiral alcoholsHigh enantioselectivity in the reduction of ketones. researchgate.net

While direct evidence for the biotransformation of this compound is limited, the existing body of research on microbial transformations of branched-chain alkanes and chiral ketones suggests that such pathways are biochemically feasible. Future research focusing on the specific enzymatic systems involved in the metabolism of branched-chain ketones will be crucial for a complete understanding of the biochemical fate of compounds like this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Enantioselective Catalysts for Chiral Ketones

The synthesis of chiral ketones like (S)-4-methyl-hexan-2-one heavily relies on the availability of efficient and highly selective catalysts. A significant future direction lies in the design and development of new enantioselective catalysts that can overcome the limitations of current systems.

One promising area is the advancement of oxazaborolidine catalysts . While these have been effective for the asymmetric reduction of prochiral ketones, research is ongoing to develop versions that are more stable to air and moisture and require lower catalyst loadings. mdpi.com For instance, in situ generation of oxazaborolidine catalysts from chiral lactam alcohols has shown high enantioselectivities for the reduction of various ketones. mdpi.com Future work will likely focus on tailoring the ligand structure of these catalysts to achieve even higher enantiomeric excess (ee) for specific substrates like 4-methyl-hexan-2-one.

Another key area is the development of phosphine-based catalysts for copper-catalyzed enantioselective synthesis of α-quaternary ketones. nih.gov While current methods are effective, expanding their substrate scope to include a wider range of alkyl-substituted ketones and reducing catalyst loading remain active areas of research. The development of monodentate chiral phosphine (B1218219) ligands is a particularly promising avenue. nih.gov

Furthermore, the exploration of cinchona alkaloid-derived phase-transfer catalysts for umpolung reactions of imines presents a novel strategy for synthesizing chiral γ-amino ketones. nih.govresearchgate.net Future research will likely focus on expanding the range of applicable enones and imines, as well as optimizing catalyst efficiency for industrial-scale production.

Catalyst TypeKey FeaturesFuture Research Focus
Oxazaborolidine CatalystsIn situ generation, high enantioselectivity for aromatic ketones. mdpi.comImproved air and moisture stability, lower catalyst loadings, tailored ligands for aliphatic ketones.
Chiral Phosphine LigandsEffective in copper-catalyzed synthesis of α-quaternary ketones. nih.govBroader substrate scope, reduced catalyst loading, development of new monodentate ligands. nih.gov
Cinchona Alkaloid-derived CatalystsEnables asymmetric umpolung reactions for γ-amino ketone synthesis. nih.govresearchgate.netExpansion of substrate scope, optimization for industrial scale-up.

Expanding the Scope of Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. jocpr.comnih.gov For the production of this compound, future research in biocatalysis is centered on discovering and engineering novel enzymes with improved activity, stability, and substrate specificity.

The use of ketone reductases (KREDs) is a well-established method for the asymmetric reduction of ketones to chiral alcohols. acs.org A significant research avenue is the identification of KREDs with "anti-Prelog" stereospecificity, which are currently limited in number but in high demand for accessing specific enantiomers of chiral alcohols. mdpi.com Screening of new microbial strains from diverse environments is expected to yield novel enzymes with unique catalytic properties. mdpi.com

Biocatalytic ApproachAdvantagesFuture Research Focus
Novel Ketone ReductasesHigh enantioselectivity, mild reaction conditions. acs.orgmdpi.comDiscovery of enzymes with novel stereospecificity (e.g., anti-Prelog), improved stability and activity. mdpi.com
Enzyme EngineeringTailored enzymes for specific applications, enhanced stability and efficiency. jocpr.comDirected evolution for improved substrate scope, rational design for enhanced catalytic performance.
Multi-enzyme CascadesStreamlined synthesis, reduced waste, improved atom economy. jocpr.comDesign of efficient and compatible enzyme systems for complex transformations.

Advanced Computational Modeling of Complex Chiral Reactions

Computational chemistry is becoming an indispensable tool in understanding and predicting the outcomes of complex chiral reactions. Future research will increasingly rely on advanced computational modeling to accelerate the development of new catalysts and synthetic routes for compounds like this compound.

Density Functional Theory (DFT) calculations are being used to investigate the reaction mechanisms of enantioselective transformations, such as the palladium-catalyzed α-arylation of ketones. acs.org These studies can elucidate the key factors controlling stereoselectivity and guide the design of more effective ligands and catalysts. Future efforts will likely focus on developing more accurate and computationally efficient models to handle larger and more complex systems.

Molecular dynamics (MD) simulations can provide insights into enzyme-substrate interactions, which is crucial for the rational design of biocatalysts. nih.gov By simulating the binding of a substrate like 4-methyl-hexan-2-one to the active site of an enzyme, researchers can predict which mutations will lead to improved activity and selectivity.

Integration of Flow Chemistry and Continuous Synthesis for Chiral Hexanones

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including improved safety, better process control, and easier scalability. youtube.comuc.pt The application of flow chemistry to the synthesis of chiral hexanones like this compound is a rapidly emerging field. nih.gov

Future research will focus on developing robust and efficient continuous flow systems for enantioselective catalysis. This includes the immobilization of chiral catalysts, such as enzymes or organometallic complexes, onto solid supports for use in packed-bed reactors. nih.govresearchgate.net Immobilization facilitates catalyst recycling and product purification, making the process more sustainable and cost-effective.

The integration of in-line analytical techniques will allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and enantioselectivities. youtube.com Furthermore, the development of telescoped multi-step flow syntheses, where sequential reactions are performed in a continuous stream without isolating intermediates, will significantly shorten production times and reduce waste. uc.ptnih.gov

Exploration of New Chiral Building Block Applications in Emerging Fields

Chiral building blocks like this compound are not only valuable in pharmaceuticals but also have potential applications in emerging fields such as materials science and nanotechnology. chiralpedia.commusechem.com

In materials science , the incorporation of chiral units into polymers and liquid crystals can lead to materials with unique optical and electronic properties. chiralpedia.com Chiral materials are being explored for applications in advanced display technologies, optical sensors, and enantioselective catalysis. chiralpedia.comyoutube.com Future research will involve the synthesis of novel chiral monomers derived from building blocks like this compound and the investigation of their impact on material properties.

In nanotechnology , chiral nanoparticles and clusters are gaining attention for their potential in enantioselective sensing and catalysis. researchgate.net The surface modification of nanomaterials with chiral molecules can create recognition sites for specific enantiomers.

The demand for enantiomerically pure compounds in drug discovery continues to grow. nih.govenamine.netmdpi.com Chiral building blocks are essential for the synthesis of complex drug molecules, where the stereochemistry often dictates the pharmacological activity. enamine.net Future research will focus on developing efficient synthetic routes to novel chiral intermediates derived from this compound for use in the synthesis of new therapeutic agents.

FieldPotential Application of this compound derived building blocks
Materials ScienceDevelopment of chiral polymers and liquid crystals for advanced optical and electronic devices. chiralpedia.comyoutube.com
NanotechnologyCreation of chiral nanoparticles for enantioselective sensing and catalysis. researchgate.net
Drug DiscoverySynthesis of complex, enantiomerically pure active pharmaceutical ingredients. enamine.netmdpi.com
AgrochemicalsDevelopment of new pesticides and herbicides with improved efficacy and reduced environmental impact. researchgate.net

Q & A

Q. How should researchers document synthetic procedures and characterization data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodological Answer : Follow COPE guidelines: report yields after purification, provide NMR spectra (integration, multiplicity) in SI, and cite CAS registry numbers. For known compounds, include references to prior syntheses; for new derivatives, submit HRMS and X-ray data .

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